2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid
Overview
Description
2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids : Hydrolytic transformations of certain acetic acids, including the one , can yield N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. This is a significant finding for the synthesis of specific aminoacetic acid derivatives (Rudyakova et al., 2006).
Synthesis of Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate : This compound is synthesized using derivatives of acetic acid and is utilized for forming complexes with Group 12 elements. This highlights its potential in the formation of molecular structures and supramolecular assemblies (Castiñeiras et al., 2019).
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes : The acetic acid derivative is used in the synthesis of these dioxetanes, which are studied for their base-induced chemiluminescence, highlighting its use in light-generating chemical reactions (Watanabe et al., 2010).
Chemical Reactions and Properties
Formation of Molecular Complexes : The compound forms complexes with various agents, indicating its potential in molecular interaction studies. This is vital for understanding molecular binding and structure (Singh & Baruah, 2011).
Involvement in Cyclization Reactions : It plays a role in the cyclization of certain chemical compounds, which is a critical reaction in organic synthesis and medicinal chemistry (Maliszewska-Guz et al., 2005).
Catalysis in Condensation Reactions : The acetic acid derivative is used as a catalyst in condensation reactions, such as in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), emphasizing its role in facilitating chemical syntheses (Tayebi et al., 2011).
Properties
IUPAC Name |
2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-5-8-1-3-9(4-2-8)13-10(14)6-17-7-11(15)16/h1-4H,6-7H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNQIERYLXRMDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CSCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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